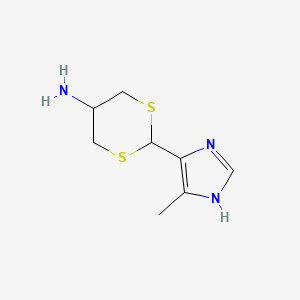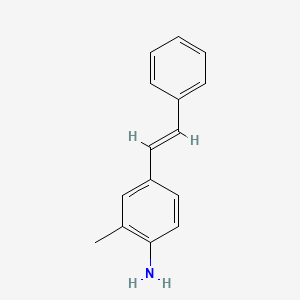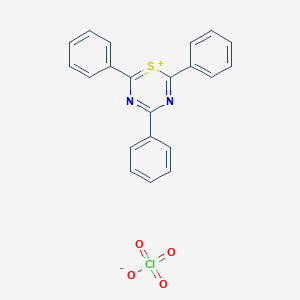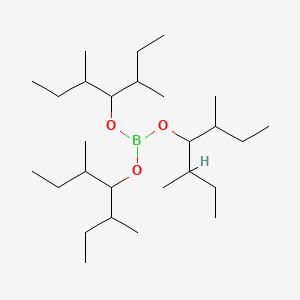
Tri(diisobutylcarbinyl) borate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tri(diisobutylcarbinyl) borate is an organoboron compound with the chemical formula C27H57BO3 It is a borate ester, which means it contains a boron atom bonded to three alkoxy groups
準備方法
Synthetic Routes and Reaction Conditions
Tri(diisobutylcarbinyl) borate can be synthesized through the reaction of boric acid with diisobutylcarbinol in the presence of a dehydrating agent. The reaction typically involves heating the mixture under reflux conditions to facilitate the esterification process. The general reaction can be represented as follows:
B(OH)3+3(diisobutylcarbinol)→Tri(diisobutylcarbinyl) borate+3H2O
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes where boric acid and diisobutylcarbinol are fed into a reactor with a dehydrating agent. The reaction mixture is then heated to the desired temperature, and the product is continuously removed and purified through distillation or other separation techniques.
化学反応の分析
Types of Reactions
Tri(diisobutylcarbinyl) borate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or borates.
Reduction: It can be reduced to form boranes.
Substitution: The alkoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products
Oxidation: Boronic acids or borates.
Reduction: Boranes.
Substitution: Various substituted borate esters.
科学的研究の応用
Tri(diisobutylcarbinyl) borate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of boronic esters and borates.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Medicine: Explored for its potential in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Used as a lubricant additive due to its friction-reducing properties and as a catalyst in polymerization reactions.
作用機序
The mechanism by which tri(diisobutylcarbinyl) borate exerts its effects involves the formation of stable complexes with various substrates. The boron atom in the compound acts as a Lewis acid, accepting electron pairs from nucleophiles. This interaction can facilitate various chemical transformations, including catalysis and stabilization of reactive intermediates.
類似化合物との比較
Similar Compounds
Trimethylborate: Another borate ester with similar reactivity but different alkoxy groups.
Triethylborate: Similar to trimethylborate but with ethyl groups instead of methyl groups.
Triphenylborate: Contains phenyl groups instead of alkyl groups, leading to different reactivity and applications.
Uniqueness
Tri(diisobutylcarbinyl) borate is unique due to its specific alkoxy groups, which impart distinct physical and chemical properties. Its larger alkyl groups provide steric hindrance, affecting its reactivity and stability compared to other borate esters.
特性
CAS番号 |
73758-18-6 |
|---|---|
分子式 |
C27H57BO3 |
分子量 |
440.6 g/mol |
IUPAC名 |
tris(3,5-dimethylheptan-4-yl) borate |
InChI |
InChI=1S/C27H57BO3/c1-13-19(7)25(20(8)14-2)29-28(30-26(21(9)15-3)22(10)16-4)31-27(23(11)17-5)24(12)18-6/h19-27H,13-18H2,1-12H3 |
InChIキー |
DALDOQDZVZPDLY-UHFFFAOYSA-N |
正規SMILES |
B(OC(C(C)CC)C(C)CC)(OC(C(C)CC)C(C)CC)OC(C(C)CC)C(C)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



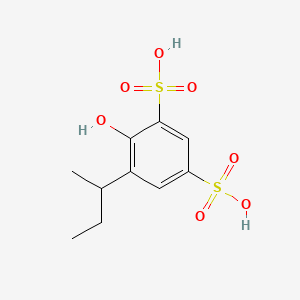
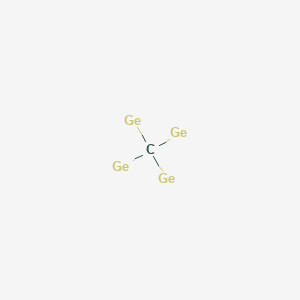
![2-(4-methoxyphenyl)-3-[5-(4-methoxyphenyl)-2-(3-nitrophenyl)-3,4-dihydropyrazol-3-yl]-1H-indole](/img/structure/B14447567.png)
![Bromo[(2,2-dimethylpropoxy)methyl]diphenylphosphanium](/img/structure/B14447571.png)
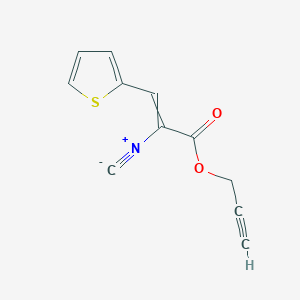
![Methyl 3-[4-(2-oxopropyl)phenyl]prop-2-enoate](/img/structure/B14447585.png)
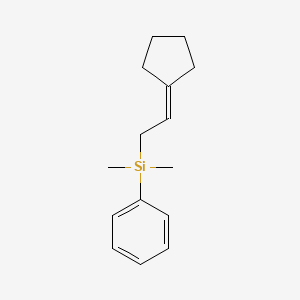
![4-(4-Pentylbicyclo[2.2.2]octan-1-yl)benzoyl chloride](/img/structure/B14447592.png)
